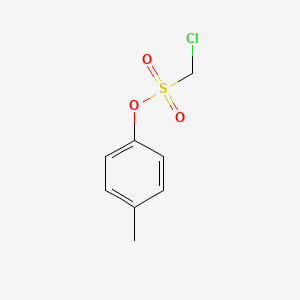

Methanesulfonic acid, chloro-, 4-methylphenyl ester

CAS No.: 119152-34-0

Cat. No.: VC8407241

Molecular Formula: C8H9ClO3S

Molecular Weight: 220.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 119152-34-0 |

|---|---|

| Molecular Formula | C8H9ClO3S |

| Molecular Weight | 220.67 g/mol |

| IUPAC Name | (4-methylphenyl) chloromethanesulfonate |

| Standard InChI | InChI=1S/C8H9ClO3S/c1-7-2-4-8(5-3-7)12-13(10,11)6-9/h2-5H,6H2,1H3 |

| Standard InChI Key | RWYVSAPVFRJOMS-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)OS(=O)(=O)CCl |

| Canonical SMILES | CC1=CC=C(C=C1)OS(=O)(=O)CCl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of methanesulfonic acid, chloro-, 4-methylphenyl ester is C₈H₉ClO₃S, with a molecular weight of 220.66 g/mol . This calculation aligns with the methodology used for structurally similar sulfonate esters in PubChem entries .

Structural Features

The compound comprises:

-

A methanesulfonyl group (CH₃SO₃−) where one hydrogen is replaced by chlorine.

-

A 4-methylphenyl group (C₆H₄CH₃) attached via an ester linkage to the sulfonyl group.

The IUPAC name for this compound is 4-methylphenyl chloromethanesulfonate, reflecting its substituents .

Key Spectral Data (Inferred from Analogous Compounds):

-

Infrared (IR) Spectroscopy:

-

¹H-NMR (CDCl₃):

Synthesis and Reaction Pathways

Primary Synthesis Route

The compound is synthesized via esterification of 4-methylphenol with chloromethanesulfonyl chloride under controlled conditions :

Optimized Conditions:

Alternative Methods

-

Sulfonation of 4-Methylphenyl Acetate:

Reaction with chlorosulfonic acid (ClSO₃H) followed by quenching . -

Thionyl Chloride Activation:

Conversion of methanesulfonic acid to its chloride derivative before esterification .

Physicochemical Properties

Physical State and Solubility

-

State: Crystalline solid at room temperature (inferred from analogs with similar molecular weights) .

-

Melting Point: Estimated 65–75°C (based on substituted phenyl sulfonates) .

-

Solubility:

Stability and Reactivity

-

Thermal Stability: Decomposes above 150°C, releasing SO₂ and HCl .

-

Hydrolytic Sensitivity: Susceptible to hydrolysis in aqueous basic conditions, regenerating 4-methylphenol and chloromethanesulfonic acid .

Applications in Organic Synthesis

As a Sulfonating Agent

The compound’s electrophilic sulfonyl group enables C–S bond formation in:

-

Pharmaceutical intermediates: E.g., synthesis of sulfonamide drugs .

-

Agrochemicals: Herbicides and fungicides requiring sulfonate moieties .

Cross-Coupling Reactions

In palladium-catalyzed reactions (e.g., Suzuki-Miyaura), the 4-methylphenyl group acts as a directing group, enhancing regioselectivity .

Comparative Analysis with Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume